Gsk 690693 is a potent, ATP-competitive pan-Akt kinase inhibitor targeting all three isoforms (Akt1, Akt2, and Akt3) with low nanomolar efficacy. It functions by binding to the ATP pocket of the Akt proteins, which prevents the phosphorylation of downstream targets and results in the inhibition of tumor cell proliferation and induction of apoptosis. This mechanism of action makes it a critical tool for research focused on the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in various forms of cancer. The compound has demonstrated significant preclinical efficacy in delaying tumor progression in various xenograft and genetically-defined mouse models.
While other Akt inhibitors are available, they are not direct substitutes for Gsk 690693 due to critical differences in mechanism, isoform potency, and selectivity. For instance, allosteric inhibitors like MK-2206 bind to a different site than ATP-competitive inhibitors like Gsk 690693, leading to distinct biological consequences and potential for differential resistance mechanisms. Furthermore, variations in inhibitory potency against Akt1, Akt2, and Akt3 isoforms, as well as differing off-target kinase profiles, mean that substituting inhibitors can fundamentally alter experimental outcomes. Such differences can compromise data reproducibility, confound interpretation of results, and lead to incorrect conclusions about the role of specific Akt isoforms in a given biological system.
Gsk 690693 demonstrates potent, direct, and competitive inhibition of all three Akt isoforms with IC50 values of 2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3. This balanced, low-nanomolar profile contrasts with other inhibitors like the allosteric compound MK-2206, which shows a different potency distribution with IC50 values of 5 nM for Akt1, 12 nM for Akt2, but is significantly less potent against Akt3 at 65 nM. Another ATP-competitive inhibitor, Ipatasertib (GDC-0068), presents a similar but distinct profile with IC50 values of 5 nM, 18 nM, and 8 nM for Akt1, Akt2, and Akt3, respectively.
| Evidence Dimension | Inhibitory Concentration (IC50) in cell-free assays |
| Target Compound Data | Akt1: 2 nM, Akt2: 13 nM, Akt3: 9 nM |
| Comparator Or Baseline | MK-2206 (Allosteric Inhibitor): Akt1: 5 nM, Akt2: 12 nM, Akt3: 65 nM. Ipatasertib (ATP-Competitive): Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM. |
| Quantified Difference | Gsk 690693 is ~7-fold more potent against Akt3 than MK-2206. |
| Conditions | Cell-free enzymatic assays measuring kinase activity. |
For studies where complete pan-Akt inhibition is critical, the balanced and high potency of Gsk 690693, particularly against Akt3, ensures more uniform target engagement across all isoforms compared to substitutes with weaker activity against a specific isoform.
While highly selective for Akt isoforms against the broader kinome, Gsk 690693 does exhibit activity against other members of the AGC kinase family. Specifically, it inhibits PKA with an IC50 of 24 nM and various PKC isozymes with IC50 values ranging from 2-21 nM. This known, quantified off-target profile is a critical piece of data for experimental design. In contrast, comprehensive, publicly available selectivity data for other common inhibitors like perifosine is lacking, making it difficult to control for or anticipate potential off-target effects. Having a defined selectivity profile allows researchers to design control experiments and more confidently attribute observed phenotypes to Akt inhibition.
| Evidence Dimension | Off-Target Kinase Inhibition (IC50) |
| Target Compound Data | PKA: 24 nM; PKC isozymes: 2-21 nM |
| Comparator Or Baseline | Perifosine: No selectivity data available in the public domain. |
| Quantified Difference | Defined off-target profile for Gsk 690693 vs. undefined for Perifosine. |
| Conditions | In vitro cell-free kinase assays. |
Procuring a compound with a well-characterized selectivity profile is essential for rigorous, reproducible science, as it enables researchers to account for and mitigate confounding off-target effects.
Gsk 690693 is soluble in DMSO at concentrations up to 21 mg/mL (49.35 mM), providing a practical basis for preparing high-concentration stock solutions for in vitro assays. For in vivo studies, it has been successfully formulated in 40% hydroxypropyl-β-cyclodextrin in water, demonstrating its utility in animal models. In contrast, many datasheets explicitly state that Gsk 690693 is insoluble in water and ethanol, which is a critical handling parameter for experimental planning. This established formulation compatibility is a key advantage over compounds that may require more complex or potentially disruptive solvent systems for in vivo delivery.
| Evidence Dimension | Solubility and Formulation |
| Target Compound Data | Soluble in DMSO (21 mg/mL); Formulated in 40% hydroxypropyl-β-cyclodextrin for in vivo use. |
| Comparator Or Baseline | Insoluble in water and ethanol. |
| Quantified Difference | Not applicable (qualitative handling advantage). |
| Conditions | Standard laboratory and preclinical formulation conditions. |
Selecting a compound with a known, favorable solubility and established in vivo formulation protocol reduces experimental setup time, minimizes batch-to-batch variability, and ensures reliable compound delivery in preclinical models.
Given its 7-fold greater potency against Akt3 compared to the common allosteric inhibitor MK-2206, Gsk 690693 is the indicated choice for studies aiming to confirm or rule out the specific involvement of Akt3 in cellular processes. Its use ensures robust inhibition of this less-studied isoform at concentrations that minimize off-target effects.
The demonstrated efficacy of Gsk 690693 in delaying tumor progression in multiple mouse models, combined with its established formulation in hydroxypropyl-β-cyclodextrin, makes it a reliable tool for preclinical in vivo studies. Researchers can proceed with a proven compound and delivery vehicle, reducing the risks associated with formulation development.
Because the off-target activity of Gsk 690693 against PKA and PKC is quantified, it can be used strategically in cell systems where these kinases are also active. The known IC50 values allow researchers to use concentrations that are selective for Akt over PKA/PKC or to design appropriate counter-screens, leading to more reliable data interpretation than would be possible with an inhibitor with an unknown off-target profile.
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